molecular formula C22H23FN4O3S B6565014 N-(4-fluorophenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 921886-62-6

N-(4-fluorophenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B6565014
CAS No.: 921886-62-6
M. Wt: 442.5 g/mol
InChI Key: FDINOQCWTUCSSV-UHFFFAOYSA-N
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Description

The compound N-(4-fluorophenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a structurally complex molecule featuring a central 1H-imidazole core with multiple functional groups. Key structural elements include:

  • Imidazole ring: Positioned at the core, substituted at C-2 with a sulfanyl-linked acetamide group and at C-5 with a hydroxymethyl (-CH₂OH) moiety.
  • Acetamide side chain: Linked to a 4-fluorophenyl group, which may enhance metabolic stability and target affinity due to fluorine’s electronegativity.

Properties

IUPAC Name

2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O3S/c1-15-2-4-16(5-3-15)10-24-20(29)12-27-19(13-28)11-25-22(27)31-14-21(30)26-18-8-6-17(23)7-9-18/h2-9,11,28H,10,12-14H2,1H3,(H,24,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDINOQCWTUCSSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Imidazole-Based Acetamides

Compound Name (Reference) Imidazole Substituents Acetamide Substituent Molecular Weight (g/mol) Notable Features
Target Compound C-5: -CH₂OH; N-1: -CH₂C(O)NHCH₂(4-methylphenyl) N-(4-fluorophenyl) ~477.5 (calculated) Hydroxymethyl enhances hydrophilicity; carbamoylmethyl-4-methylbenzyl adds steric bulk
N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide C-5: 4-chlorophenyl N-(4-chlorophenyl) 494.55 Dual chloro substituents increase lipophilicity
N-(4-chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide C-5: phenyl; N-1: methyl N-(4-chlorophenyl) ~386.9 (calculated) Methyl and phenyl groups enhance hydrophobic interactions
2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methylisoxazol-3-yl)acetamide N-1: 4-fluorophenyl N-(5-methylisoxazol-3-yl) ~374.4 (calculated) Isoxazole ring may improve metabolic stability

Physicochemical Properties

  • Hydrophilicity : The target compound’s hydroxymethyl group likely improves aqueous solubility compared to analogs with hydrophobic substituents (e.g., ’s 4-chlorophenyl or ’s phenyl group) .
  • Steric Effects : The bulky carbamoylmethyl-4-methylbenzyl group at N-1 may reduce membrane permeability compared to smaller substituents (e.g., methyl in ) .

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